molecular formula C22H26ClN3O3 B4514311 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B4514311
M. Wt: 415.9 g/mol
InChI Key: UPJWLSQLOUBARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a structurally complex molecule featuring a pyridazinone core, a cyclohepta[c]pyridazinone ring, and a 4-(4-chlorophenyl)-4-hydroxypiperidino substituent. Key features include:

  • Molecular weight: Estimated to exceed 400 g/mol based on analogs like 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone (MW ~413.9 g/mol) .
  • Functional groups: The hydroxypiperidino group may enhance hydrogen-bonding interactions with biological targets, while the chlorophenyl group contributes to lipophilicity and receptor binding .
  • Synthetic challenges: Reactions likely require precise control of temperature, solvent (e.g., DMF), and catalysts (e.g., NaH) to optimize yields .

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c23-18-8-6-17(7-9-18)22(29)10-12-25(13-11-22)21(28)15-26-20(27)14-16-4-2-1-3-5-19(16)24-26/h6-9,14,29H,1-5,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJWLSQLOUBARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves multiple steps. One common route starts with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is then reacted with an appropriate cyclohepta[c]pyridazinone derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s cyclohepta[c]pyridazinone core is distinct from simpler pyridazinones or benzo-fused systems (e.g., loratadine). This larger ring system may influence steric interactions and metabolic stability .

Chlorophenyl vs. Methoxyphenyl: Chlorophenyl groups (target compound, ) increase lipophilicity, favoring membrane penetration, while methoxyphenyl () may improve metabolic resistance .

Bioactivity Trends :

  • Compounds with multiple chlorophenyl groups () exhibit stronger antimicrobial activity, suggesting halogenation amplifies target binding .
  • Thiazolidine-containing analogs () show unique anticancer properties, a feature absent in the target compound .

Key Insights:

  • The target compound’s cyclohepta ring introduces synthetic challenges but may prolong half-life due to reduced enzymatic degradation .
  • Hydroxypiperidino vs.

Q & A

Q. What synthetic strategies are optimal for achieving high-purity yields of this compound, and how do reaction parameters influence selectivity?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including condensation of the piperidine derivative with a pyridazinone precursor. Key reagents include oxidizing agents (e.g., KMnO₄ for ketone formation) and nucleophiles (e.g., NaOH for ring closure). Reaction conditions such as solvent polarity (ethanol or DMF), temperature (60–80°C), and pH (neutral to mildly acidic) are critical for minimizing side products like undesired regioisomers. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for ≥95% purity .

Q. How can structural characterization resolve ambiguities in the assignment of stereochemistry or functional group positions?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NOESY experiments can clarify spatial arrangements of the hydroxypiperidino and chlorophenyl groups. Computational modeling (DFT or molecular docking) may supplement experimental data to validate stereoelectronic effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Include positive controls (known inhibitors) and vehicle controls (DMSO <0.1%) to normalize background noise. Dose-response curves (1 nM–100 µM) with triplicate measurements ensure reproducibility. Cell viability assays (MTT or resazurin) should accompany activity screens to rule out cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational modification of substituents to enhance potency or reduce off-target effects?

  • Methodological Answer : Systematically vary substituents on the chlorophenyl, hydroxypiperidino, or pyridazinone moieties. For example:
  • Replace the 4-chlorophenyl group with 4-fluorophenyl to assess halogen-dependent bioactivity.
  • Substitute the hydroxypiperidino with morpholino to probe hydrogen-bonding requirements.
    Evaluate changes using molecular dynamics simulations (e.g., binding free energy calculations) and in vitro assays. Data from analogous compounds (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives) suggest that electron-withdrawing groups enhance target engagement .

Q. What experimental designs address discrepancies in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Standardize protocols using guidelines like the Minimum Information for Biological and Biomedical Investigations (MIBBI). Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of dose-response data (EC₅₀/IC₅₀ values) across studies can identify outliers .

Q. How can in vivo pharmacokinetic (PK) studies be optimized to assess bioavailability and metabolic stability?

  • Methodological Answer : Conduct PK studies in rodent models using LC-MS/MS for quantification. Administer the compound intravenously (1 mg/kg) and orally (10 mg/kg) to calculate absolute bioavailability. Monitor major metabolites (e.g., hydroxylation or glucuronidation products) via tandem mass spectrometry. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens .

Critical Considerations

  • Data Contradictions : Conflicting reports on metabolic stability may arise from species-specific cytochrome P450 isoforms. Validate findings in human liver microsomes .
  • Advanced Purification : For scale-up, consider continuous flow reactors to enhance reproducibility and reduce solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.